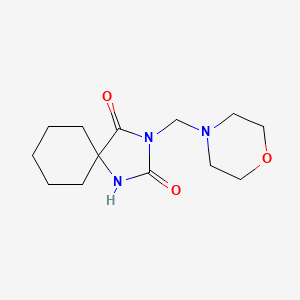

1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(morpholinomethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(morpholinomethyl)- is a useful research compound. Its molecular formula is C13H21N3O3 and its molecular weight is 267.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(morpholinomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(morpholinomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,3-Diazaspiro(4.5)decane-2,4-dione, specifically the derivative 3-(morpholinomethyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological implications.

Chemical Structure and Synthesis

1,3-Diazaspiro(4.5)decane-2,4-dione possesses a unique spirocyclic structure that contributes to its biological properties. The morpholinomethyl group enhances its solubility and interaction with biological targets. The synthesis of this compound typically involves multi-step reactions that yield high purity and yield rates.

Synthesis Method

A common synthetic route involves the reaction of morpholine derivatives with appropriate carbonyl compounds under controlled conditions. This method has been optimized for efficiency and yield.

Anticancer Properties

Research has demonstrated that 1,3-diazaspiro(4.5)decane-2,4-dione derivatives exhibit antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- Human colon cancer (HCT-116)

- Leukemia (K562)

- Breast cancer (MDA-MB-231)

The compound showed significant inhibition of cell growth in these lines, suggesting a potential role as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against several bacterial strains. The results indicate:

- Moderate antibacterial activity was observed against Gram-positive and Gram-negative bacteria.

- Weak antifungal activity was noted against certain yeast strains.

The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance or reduce biological activity .

Case Study 1: Anticancer Activity

In a study assessing the antiproliferative effects of various diazaspiro compounds, it was found that those with specific substitutions on the morpholine ring exhibited enhanced activity against HCT-116 cells. The study utilized IC50 values to quantify effectiveness, revealing that certain derivatives had IC50 values as low as 10 µM .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of several diazaspiro derivatives. The minimal inhibitory concentration (MIC) was determined using the microdilution method across multiple bacterial strains. The results indicated that compounds with larger alkyl groups showed improved antibacterial properties compared to their smaller counterparts .

Research Findings Summary

科学的研究の応用

1,3-Diazaspiro(4.5)decane-2,4-dione derivatives have shown promise in modulating various biological processes:

- Enzyme Inhibition: Research indicates that these compounds can inhibit receptor-interacting protein kinase 1 (RIPK1), affecting pathways related to cell death and inflammation.

- Cell Signaling Modulation: The compounds may influence cellular signaling pathways, gene expression, and metabolic processes through specific binding interactions with biomolecules .

Supramolecular Chemistry

The compound serves as a building block for supramolecular assemblies due to its ability to participate in non-covalent interactions such as hydrogen bonding and π-π stacking. This property allows for the design of complex molecular architectures with potential applications in material science and nanotechnology .

Synthesis and Derivatives

The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione typically involves multi-step organic reactions, including:

- Bucherer–Bergs Reaction: This method utilizes cyclohexanone as a starting material and involves catalytic hydrogenation and oxidation processes to yield the desired compound .

Derivatives of this compound can be tailored by modifying functional groups to enhance solubility or biological activity. For example:

- Fluorinated Derivatives: These modifications can significantly influence intermolecular interactions and crystal packing, which are critical for their physical properties .

Case Study 1: Anticancer Properties

In a study focusing on the anticancer potential of 1,3-Diazaspiro(4.5)decane-2,4-dione derivatives, researchers found that certain modifications enhanced their ability to inhibit cancer cell proliferation. The mechanism involved the inhibition of key signaling pathways associated with tumor growth.

Case Study 2: Supramolecular Assemblies

Another investigation highlighted the use of this compound in creating supramolecular structures capable of selective binding with biomolecules. The study demonstrated that specific substitutions at the nitrogen positions could enhance binding affinity and selectivity towards target proteins .

Summary Table of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Biological Activity | Modulation of enzyme activities; impact on cell signaling | Inhibition of RIPK1; potential anticancer effects |

| Supramolecular Chemistry | Building blocks for complex molecular architectures | Formation of assemblies via hydrogen bonding |

| Drug Development | Potential lead compounds for pharmaceuticals due to unique reactivity | Modifications improve solubility and efficacy |

| Material Science | Use in creating novel materials with specific properties | Tailored derivatives enhance physical characteristics |

特性

CAS番号 |

891-99-6 |

|---|---|

分子式 |

C13H21N3O3 |

分子量 |

267.32 g/mol |

IUPAC名 |

3-(morpholin-4-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |

InChI |

InChI=1S/C13H21N3O3/c17-11-13(4-2-1-3-5-13)14-12(18)16(11)10-15-6-8-19-9-7-15/h1-10H2,(H,14,18) |

InChIキー |

OUQXQFJWDFYBAG-UHFFFAOYSA-N |

SMILES |

C1CCC2(CC1)C(=O)N(C(=O)N2)CN3CCOCC3 |

正規SMILES |

C1CCC2(CC1)C(=O)N(C(=O)N2)CN3CCOCC3 |

Key on ui other cas no. |

891-99-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。